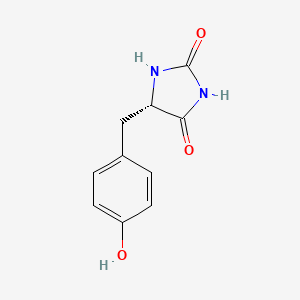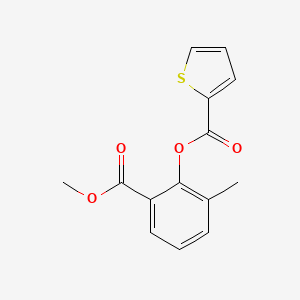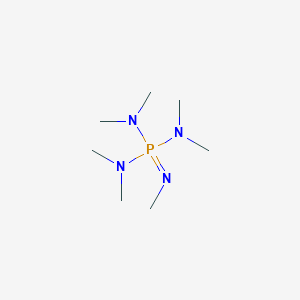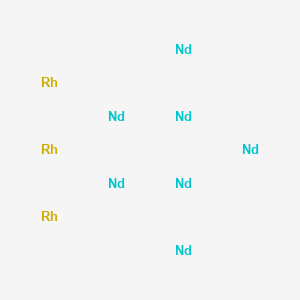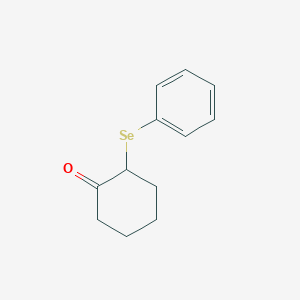
Cyclohexanone, 2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(phenylseleno)- is an organic compound that belongs to the class of cyclohexanones It features a cyclohexanone ring substituted with a phenylseleno group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 2-(phenylseleno)- typically involves the reaction of cyclohexanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows: [ \text{Cyclohexanone} + \text{PhSeCl} \rightarrow \text{Cyclohexanone, 2-(phenylseleno)-} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2-(phenylseleno)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanone, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding cyclohexanone.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and subsequent elimination products.
Reduction: Cyclohexanone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving selenium-containing substrates.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxides, which can then participate in elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific chemical reactions being studied. For example, in oxidation reactions, the phenylseleno group acts as a leaving group, facilitating the formation of double bonds in the cyclohexanone ring.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 2-(phenylseleno)- can be compared with other similar compounds such as:
Cyclohexanone, 2-(methylseleno)-: Similar structure but with a methylseleno group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylsulfonyl)-: Features a phenylsulfonyl group, which has different reactivity compared to the phenylseleno group.
The uniqueness of Cyclohexanone, 2-(phenylseleno)- lies in the specific reactivity of the phenylseleno group, which can undergo selective oxidation and substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
50984-16-2 |
|---|---|
Molekularformel |
C12H14OSe |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
2-phenylselanylcyclohexan-1-one |
InChI |
InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
AFYXVSMGLRCTNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

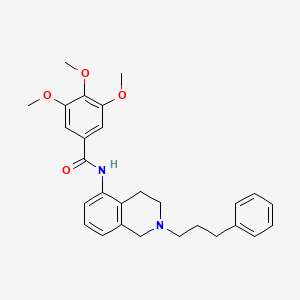
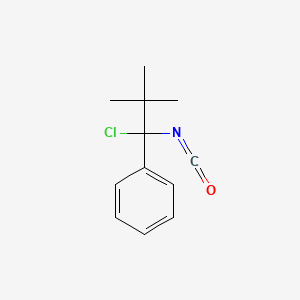
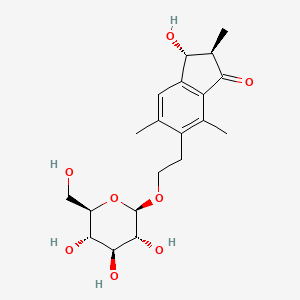
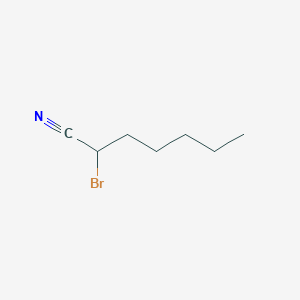
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
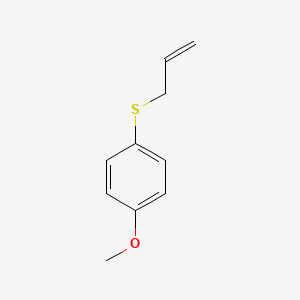
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
